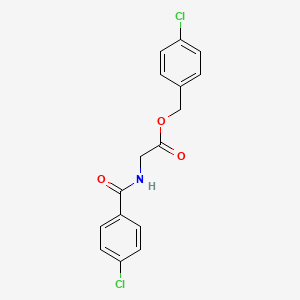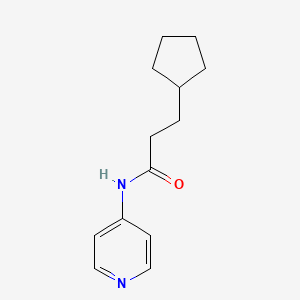![molecular formula C14H10F3N3 B5706969 N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine CAS No. 83318-23-4](/img/structure/B5706969.png)
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
描述
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TFMB-2-AMINE, and it has a molecular formula of C14H10F3N3. It is a white to off-white powder that is soluble in DMSO, DMF, and methanol.
作用机制
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine is not fully understood. However, it has been shown to interact with specific proteins and enzymes in cells, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. Additionally, it has been shown to bind to specific receptors on the surface of cells, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to modulate the activity of various enzymes and proteins, including kinases, phosphatases, and receptors. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
实验室实验的优点和局限性
One of the primary advantages of using N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine in lab experiments is its unique properties. It has been shown to have potent biological activity and can be used as a tool compound to study various biological processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it may have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine. One direction is to further elucidate its mechanism of action and identify specific targets in cells. This could lead to the development of more potent and selective drugs based on this compound. Additionally, it could be used to study new biological processes and pathways. Another direction is to optimize the synthesis and purification methods to improve the yield and purity of the compound. This could make it more accessible to researchers and facilitate its use in drug discovery and other applications. Finally, it could be used in combination with other compounds to enhance its biological activity and improve its therapeutic potential.
科学研究应用
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine has been used in a variety of scientific research studies. One of the primary applications of this compound is in the development of new drugs. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, it has been used as a tool compound to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXMCLVXAYZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358910 | |
| Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
CAS RN |
83318-23-4 | |
| Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)

![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
